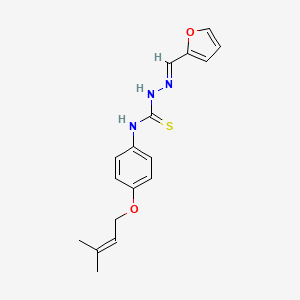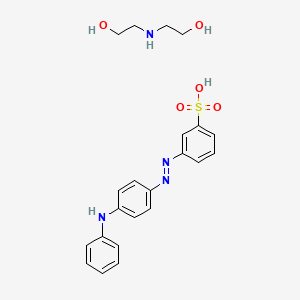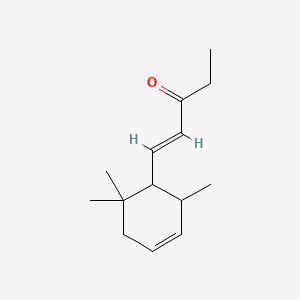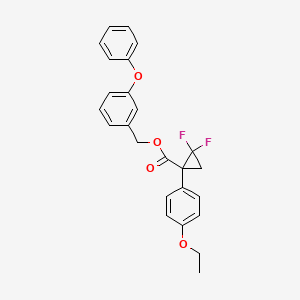
1,3,5-Triazine-2,4-diamine, N-(2-(diethylamino)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine-2,4-diamine, N-(2-(diethylamino)ethyl)- is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, N-(2-(diethylamino)ethyl)- typically involves the reaction of cyanuric chloride with diethylamine under controlled conditions. The reaction is carried out in a solvent such as dioxane or ethanol, with the addition of a base like sodium carbonate to facilitate the reaction. The temperature is maintained between 70-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high purity and yield. The use of microwave irradiation has also been explored to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triazine-2,4-diamine, N-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted triazines, which have applications in different fields .
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine-2,4-diamine, N-(2-(diethylamino)ethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of dyes, herbicides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3,5-Triazine-2,4-diamine, N-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and molecular targets vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-chloro-: Known for its use in herbicides.
Propazine: Another triazine derivative used as a herbicide.
6-Methyl-1,3,5-triazine-2,4-diamine: Used in the synthesis of fluorescent sensors.
Uniqueness
1,3,5-Triazine-2,4-diamine, N-(2-(diethylamino)ethyl)- stands out due to its unique diethylaminoethyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
114898-92-9 |
|---|---|
Molekularformel |
C9H18N6 |
Molekulargewicht |
210.28 g/mol |
IUPAC-Name |
2-N-[2-(diethylamino)ethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H18N6/c1-3-15(4-2)6-5-11-9-13-7-12-8(10)14-9/h7H,3-6H2,1-2H3,(H3,10,11,12,13,14) |
InChI-Schlüssel |
RCCVOUJDFJOJAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC1=NC=NC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


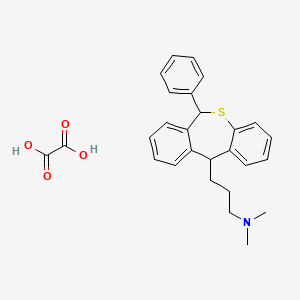
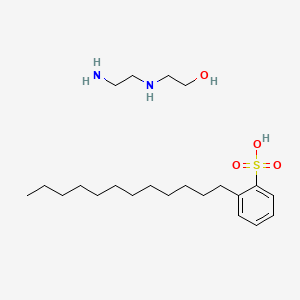
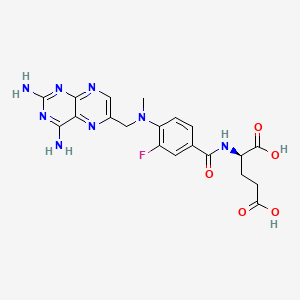
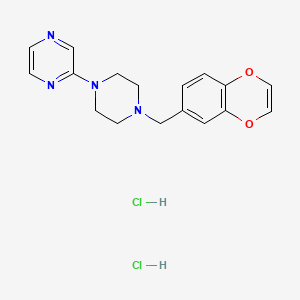

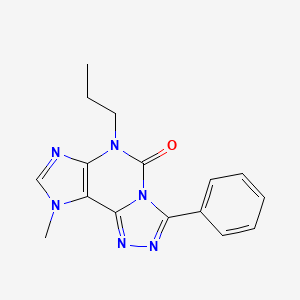
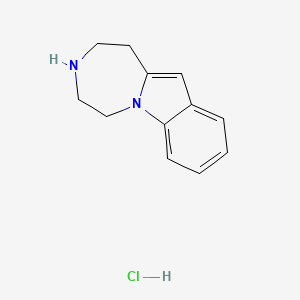

![1-[2-[4-anilino-4-(methoxymethyl)piperidin-1-yl]ethyl]-4-ethyltetrazol-5-one](/img/structure/B12781542.png)
